Metallo-|A-lactamase-IN-7

Metallo-β-lactamase NDM-1 Enzyme inhibition

Metallo-β-lactamase-IN-7 is a rationally optimized, thiol-based inhibitor of class B metallo-β-lactamases (NDM-1, VIM-2, IMP-1) with subnanomolar-to-nanomolar IC50 values. Unlike EDTA or L-captopril, it offers >41-fold selectivity over human MMP-2 and 45-fold higher potency against NDM-1, ensuring unambiguous MBL blockade in cell-based assays. At 4 µg/mL, it achieves a 128-fold MIC reduction for meropenem in NDM-1 E. coli, making it the definitive positive control for HTS and synergy studies.

Molecular Formula C12H10N4O2S
Molecular Weight 274.30 g/mol
Cat. No. B15141879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallo-|A-lactamase-IN-7
Molecular FormulaC12H10N4O2S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N
InChIInChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18)
InChIKeyAKDVYGWISHGCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metallo-β-lactamase-IN-7: A Selective MBL Inhibitor for Combination Therapy


Metallo-β-lactamase-IN-7 is a small-molecule inhibitor of class B metallo-β-lactamases (MBLs), including NDM-1, VIM-2, and IMP-1, designed to restore β-lactam antibiotic efficacy against resistant Gram-negative pathogens [1]. The compound features a thiol-based zinc-binding motif and exhibits nanomolar potency in enzyme inhibition assays, distinguishing it from broad-spectrum chelators and early-generation MBL inhibitors [1].

Why Metallo-β-lactamase-IN-7 Outperforms Non-Specific MBL Inhibitors and In-Class Analogs


Generic MBL inhibitors such as EDTA or L-captopril lack selectivity (EDTA chelates essential divalent cations) or possess weak/inconsistent potency across MBL subclasses [1]. In-class analogs (e.g., D-captopril, thiol-based derivatives) often show reduced activity against NDM-1 or suffer from rapid serum degradation [1]. Metallo-β-lactamase-IN-7 was rationally optimized for subnanomolar-to-nanomolar inhibition across multiple MBLs with measurable selectivity over human zinc hydrolases, making direct substitution with less characterized analogs scientifically inadvisable [1].

Quantitative Evidence for Metallo-β-lactamase-IN-7: Potency, Selectivity, and Synergy


Superior NDM-1 Inhibition vs. L-Captopril

Metallo-β-lactamase-IN-7 inhibits NDM-1 with an IC50 of 0.022 µM, which is 45‑fold lower (more potent) than the IC50 of L‑captopril (0.99 µM) under identical assay conditions [1].

Metallo-β-lactamase NDM-1 Enzyme inhibition Drug-resistant bacteria

High Selectivity Over Human MMP-2 Compared to Broad-Spectrum Chelators

Metallo-β-lactamase-IN-7 shows an IC50 >50 µM against human matrix metalloproteinase‑2 (MMP‑2), while the non‑specific chelator EDTA inhibits MMP‑2 with an IC50 of 1.2 µM. This represents at least a 41‑fold selectivity margin for the target compound over EDTA [1].

Selectivity Matrix metalloproteinase Off-target Zinc hydrolase

Restoration of Meropenem Susceptibility in NDM-1 Expressing E. coli

In an NDM‑1‑producing E. coli strain, the combination of 4 µg/mL Metallo‑β‑lactamase‑IN‑7 with meropenem reduces the meropenem minimum inhibitory concentration (MIC) from 32 µg/mL to 0.25 µg/mL. A 128‑fold reduction is achieved, while the same concentration of L‑captopril (4 µg/mL) only reduces the MIC to 16 µg/mL (2‑fold reduction) [1].

Antibiotic synergy Meropenem Minimum inhibitory concentration E. coli

Broad Activity Across MBL Subclasses (VIM-2 and IMP-1)

Metallo-β-lactamase-IN-7 inhibits VIM‑2 with an IC50 of 0.087 µM and IMP‑1 with an IC50 of 0.31 µM, whereas the in‑class analog Compound 12 (a thiol derivative from the same scaffold lacking the biphenyl tail) shows IC50 values of 2.4 µM (VIM‑2) and 5.8 µM (IMP‑1) [1].

VIM-2 IMP-1 Pan-MBL inhibitor Subclass coverage

Optimal Application Scenarios for Metallo-β-lactamase-IN-7 in Antimicrobial Resistance Research


MBL Inhibitor Screening and Hit Confirmation

Use Metallo-β-lactamase-IN-7 as a positive control in high-throughput screens for novel MBL inhibitors. Its 45‑fold higher potency over L‑captopril against NDM‑1 [1] establishes a robust benchmark for assay validation and comparator‑based ranking of new compounds.

Selectivity Profiling in Cell-Based Resistance Models

In mammalian cell lines expressing MBLs, employ Metallo-β-lactamase-IN-7 to avoid off‑target MMP‑2 inhibition seen with EDTA (>41‑fold selectivity margin) [1], enabling accurate attribution of restored antibiotic activity solely to MBL blockade without confounding matrix degradation.

Synergy Testing for β-Lactam / Inhibitor Combinations

For preclinical development of meropenem combination therapies, use Metallo-β-lactamase-IN-7 at 4 µg/mL to achieve a 128‑fold MIC reduction in NDM‑1 E. coli [1]. This provides a quantitatively validated tool for dose‑response synergy studies and in vivo efficacy modeling.

Pan-MBL Resistance Mechanism Elucidation

Characterize MBL‑mediated resistance across different clinical isolates (NDM, VIM, IMP) using a single inhibitor. Metallo-β-lactamase-IN-7’s broad activity (IC50 0.022–0.31 µM across three subclasses) [1] eliminates variability from using different subclass‑specific inhibitors, enabling cleaner mechanistic comparisons.

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